Germanicol

Beschreibung

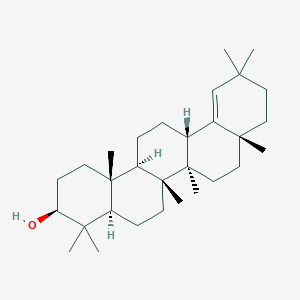

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h19-20,22-24,31H,9-18H2,1-8H3/t20-,22+,23-,24+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUXVPRGNJLGRT-PNTWTTAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963585 | |

| Record name | Olean-18-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-02-1 | |

| Record name | Germanicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olean-18-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GERMANICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NEX9512DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Germanicol: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germanicol, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anticancer properties. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the extraction, isolation, and quantification of this promising bioactive compound. The guide includes a comprehensive table of plant sources with their respective this compound content, detailed experimental protocols, and a diagram of its apoptotic signaling pathway in cancer cells.

Natural Sources and Plant Distribution of this compound

This compound is a naturally occurring secondary metabolite found in a variety of plant species across different families. Its distribution, however, is not uniform, with concentrations varying significantly between plant species and even different parts of the same plant.

Plant Families with Reported this compound Occurrence

While research is ongoing, this compound has been identified in several plant families. Notable among these are:

-

Moraceae: This family, which includes the fig genus (Ficus), has been shown to be a rich source of this compound.

-

Acanthaceae: The mangrove species Avicennia schaueriana has been reported to contain this compound, albeit in low amounts.

-

Theaceae: The well-known tea plant, Camellia sinensis, is another reported source of this compound.

-

Asteraceae: this compound has also been identified in Sonchus asper, a member of the daisy family.

Quantitative Data on this compound Content in Various Plant Sources

The concentration of this compound can vary widely. The following table summarizes the quantitative data available for several plant species.

| Plant Species | Family | Plant Part | This compound Content (% w/w) |

| Ficus palmata | Moraceae | Leaves | 1.06% |

| Ficus vasta | Moraceae | Leaves | 0.27% |

| Ficus nitida | Moraceae | Leaves | 0.22% |

| Ficus carica | Moraceae | Leaves | 0.21% |

| Avicennia schaueriana | Acanthaceae | Leaves | Low amounts detected |

| Camellia sinensis | Theaceae | Not specified | Reported to contain this compound |

| Sonchus asper | Asteraceae | Not specified | Reported to contain this compound |

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from plant material. It is important to note that optimization may be required depending on the specific plant matrix.

Objective: To extract and isolate this compound from dried plant material.

Materials:

-

Dried and powdered plant material

-

n-Hexane

-

Chloroform

-

Silica gel (for column chromatography)

-

Glass column for chromatography

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

-

Filter paper

Procedure:

-

Extraction:

-

Soxhlet extraction is a commonly used method. A known quantity of the dried, powdered plant material is placed in a thimble and extracted with n-hexane for several hours.

-

Alternatively, maceration can be performed by soaking the plant material in n-hexane at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

-

-

Concentration:

-

The resulting hexane extract is filtered to remove any solid plant material.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Purification by Column Chromatography:

-

A glass column is packed with silica gel suspended in n-hexane.

-

The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform) and loaded onto the top of the silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate or chloroform.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated compound.

-

Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)

This protocol provides a validated HPTLC method for the quantification of this compound in plant extracts.[1]

Objective: To quantify the amount of this compound in a plant extract.[1]

Materials:

-

HPTLC plates (pre-coated with silica gel 60 F254)

-

Standard this compound

-

Plant extract

-

Mobile phase: n-Hexane: Chloroform (55:45, v/v)[1]

-

Derivatizing reagent: p-Anisaldehyde reagent[1]

-

HPTLC scanner (densitometer)

-

Chromatography development chamber

-

Hot air oven

Procedure:

-

Sample and Standard Preparation:

-

Prepare a stock solution of standard this compound in a suitable solvent (e.g., chloroform).

-

Prepare a solution of the plant extract in the same solvent.

-

-

Chromatographic Development:

-

Apply the standard and sample solutions as bands onto the HPTLC plate.

-

Develop the plate in a pre-saturated chromatography chamber with the mobile phase (n-Hexane: Chloroform, 55:45, v/v) up to a certain distance.[1]

-

Dry the plate after development.

-

-

Derivatization and Detection:

-

Densitometric Analysis:

-

Scan the plate using an HPTLC scanner at the wavelength of maximum absorbance for the derivatized this compound spot (e.g., 525 nm).[1]

-

The amount of this compound in the sample is quantified by comparing the peak area of the sample with that of the standard.

-

Biological Activity and Signaling Pathway

This compound has demonstrated significant biological activity, with its anticancer effects being a primary area of research.

Anticancer Activity

Studies have shown that this compound is a selective antineoplastic agent, particularly effective against human colon cancer cell lines HCT-116 and HT29.[2] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, in cancer cells.[2] This process is characterized by morphological changes such as chromatin condensation and DNA damage, ultimately leading to cell cycle arrest and the inhibition of cancer cell migration.[2]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in cancer cells.

Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.

Conclusion

This compound stands out as a promising natural compound with significant potential for the development of new therapeutic agents. This guide provides a foundational understanding of its natural sources, methods for its extraction and quantification, and its mechanism of action against cancer cells. Further research into a wider range of plant sources and a more detailed elucidation of its signaling pathways will be crucial for fully realizing the therapeutic potential of this compound. The information presented here is intended to support and facilitate these future research endeavors.

References

physical and chemical properties of Germanicol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pentacyclic triterpenoid Germanicol, a molecule of significant interest in the scientific and drug development communities. This document details its core physical and chemical properties, biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its isolation and cytotoxic evaluation.

Physical and Chemical Properties

This compound (CAS No: 464-98-2) is a naturally occurring lupane-type triterpenoid. Its fundamental characteristics are summarized below.

General and Spectral Data

The following tables provide key physical and spectral data for this compound.

| Property | Value |

| Molecular Formula | C₃₀H₅₀O[1] |

| Molecular Weight | 426.72 g/mol [1] |

| Melting Point | 177-178 °C |

| Appearance | White crystalline powder |

| Solubility | Soluble in chloroform, ethyl acetate; sparingly soluble in methanol, ethanol; insoluble in water.[2] |

| Spectral Data Type | Observed Peaks/Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.20 (1H, dd, J=11.2, 4.8 Hz, H-3), 1.03, 1.00, 0.98, 0.96, 0.84, 0.79, 0.76 (3H each, s, 8 x CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.9 (C-18), 109.4 (C-19), 79.0 (C-3), 55.5, 50.4, 42.9, 42.1, 40.9, 39.8, 38.8, 38.7, 37.1, 35.5, 34.0, 29.7, 28.0, 27.4, 25.4, 22.7, 21.3, 19.3, 18.3, 16.5, 16.1, 15.4, 14.8 |

| IR (KBr) | νmax 3450 (O-H stretch), 2945, 2868 (C-H stretch), 1640 (C=C stretch), 1385, 1375 cm⁻¹ |

| Mass Spectrometry (EI) | m/z 426 [M]⁺, 411, 220, 207, 189 |

Biological Activities and Signaling Pathways

This compound has been demonstrated to possess notable anti-inflammatory and anti-cancer properties, which are attributed to its modulation of specific cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects, in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), a cascade of protein interactions leads to the activation and nuclear translocation of NF-κB, resulting in the transcription of inflammatory mediators. This compound has been shown to interfere with this process, likely by inhibiting the IκB kinase (IKK) complex, which is crucial for NF-κB activation.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Anti-cancer Activity: Induction of the Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[3] One of the primary mechanisms is through the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability. This results in the release of pro-apoptotic factors, such as cytochrome c, which then activate a cascade of caspases, the executioner enzymes of apoptosis. This compound is believed to promote this process by increasing the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family.

Caption: Induction of intrinsic apoptosis by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and purification of this compound from plant sources and for assessing its cytotoxicity using an MTT assay.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from plant material.

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., bark, leaves) in the shade to prevent degradation of phytochemicals. Once fully dried, grind the material into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Place a known quantity of the powdered plant material into a cellulose thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Fill the round-bottom flask with a suitable non-polar solvent, such as n-hexane or petroleum ether.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, extracting the soluble compounds.

-

Continue the extraction for 24-48 hours, or until the solvent in the siphon tube runs clear.

-

-

Concentration: After extraction, allow the apparatus to cool. Collect the extract from the round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a non-polar solvent (e.g., n-hexane) as the slurry.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of solvents with increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

-

-

Fraction Collection and TLC Analysis:

-

Collect the eluate in fractions of a fixed volume.

-

Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize the spots under UV light or by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating).

-

Pool the fractions that show a spot corresponding to the Rf value of this compound.

-

-

Recrystallization: Concentrate the pooled fractions and recrystallize the residue from a suitable solvent or solvent mixture (e.g., methanol/chloroform) to obtain pure crystals of this compound.

-

Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line under standard conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v) to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the treatment wells) and a positive control for cytotoxicity if desired.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

References

- 1. This compound | C30H50O | CID 122857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:465-02-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound induces selective growth inhibitory effects in human colon HCT-116 and HT29 cancer cells through induction of apoptosis, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Germanicol: A Technical Guide to its Physicochemical Properties and Anti-Cancer Activity

For Immediate Release

This technical guide provides an in-depth overview of the pentacyclic triterpenoid Germanicol, focusing on its core physicochemical properties and its demonstrated anti-cancer activities. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 465-02-1 | [1][2] |

| Molecular Weight | 426.72 g/mol | [3] |

| Molecular Formula | C₃₀H₅₀O | [1] |

Anti-Cancer Activity: A Focus on Colorectal Cancer

This compound has demonstrated selective cytotoxic effects against human colorectal cancer cell lines, notably HCT-116 and HT29.[3][4] Its anti-neoplastic activity is primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, along with the inhibition of cancer cell migration.[4][5]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound are provided below. These protocols are based on established procedures and findings from studies on HCT-116 and other relevant cell lines.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Plating: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight in a humidified atmosphere at 37°C with 5% CO₂.[6]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM) and incubate for the desired duration (e.g., 6, 24, or 48 hours).[3][5]

-

MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for approximately 5 minutes and measure the absorbance at 570 nm using a microplate reader.[6]

Apoptosis Quantification: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Induce apoptosis by treating HCT-116 cells with this compound. Harvest approximately 1-5 x 10⁵ cells by centrifugation.[8]

-

Washing: Wash the cells once with cold 1X PBS.[8]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[9]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI (working solution of 100 µg/mL).[8][10]

-

Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.[9][10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[8][9] Annexin V-FITC is typically detected in the FL1 channel (emission at 530 nm) and PI in the FL3 channel (>575 nm).[10]

Cell Migration Assessment: Wound Healing (Scratch) Assay

This assay assesses the ability of a cell population to migrate and close a mechanically created "wound" in a confluent monolayer.

-

Cell Seeding: Seed HCT-116 cells in a 6-well or 12-well plate and grow to 80-90% confluency.[11][12]

-

Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.[11][12]

-

Washing: Wash the wells with PBS to remove detached cells.[12]

-

Treatment: Add fresh media containing the desired concentrations of this compound.

-

Imaging: Capture images of the wound at different time points (e.g., 0, 24, and 48 hours) using a microscope.[11]

-

Analysis: Measure the wound area or the distance of cell migration over time to quantify the inhibitory effect of this compound.[11]

Signaling Pathways and Molecular Mechanisms

This compound's anti-cancer effects are mediated through the modulation of specific signaling pathways that control cell death and proliferation.

Apoptosis Induction Pathway

This compound induces apoptosis in colorectal cancer cells through a signaling cascade that involves the activation of initiator and effector caspases. This process is characterized by morphological changes such as chromatin condensation and DNA damage.[3][4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, thereby halting the proliferation of cancer cells.[4] The precise molecular targets within the cell cycle machinery, such as specific cyclins and cyclin-dependent kinases (CDKs), are key areas of ongoing research to fully elucidate this mechanism.

Experimental Workflow for this compound's Anti-Cancer Evaluation

The logical flow of experiments to characterize the anti-cancer properties of a compound like this compound is depicted below.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 465-02-1 [thegoodscentscompany.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound induces selective growth inhibitory effects in human colon HCT-116 and HT29 cancer cells through induction of apoptosis, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jbuon.com [jbuon.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]

- 9. Annexin V Staining Protocol [bdbiosciences.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Crocetin suppresses the growth and migration in HCT-116 human colorectal cancer cells by activating the p-38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Germanicol: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germanicol, a pentacyclic triterpenoid, has emerged as a molecule of significant interest in the scientific community, demonstrating a range of promising biological activities. This technical guide provides an in-depth exploration of this compound, from its initial discovery and historical context to its intricate biosynthetic pathway. It details its known anti-cancer and anti-inflammatory properties, supported by a compilation of quantitative pharmacological data. Furthermore, this document offers comprehensive experimental protocols for the extraction, isolation, and biological evaluation of this compound, alongside a depiction of the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Historical Background

This compound (C₃₀H₅₀O) is a pentacyclic triterpenoid alcohol belonging to the oleanane family.[1] Its discovery dates back to the mid-20th century, with early reports of its isolation from various plant sources. The name "this compound" is not indicative of a link to the element germanium, but rather reflects the historical context of its initial characterization. One of the earliest accounts of this compound's isolation is from Lactuca virosa, commonly known as wild lettuce.[2] Over the years, it has been identified as a constituent of numerous other plant species, including those from the Euphorbia genus.[3][4]

Initial research on this compound was primarily focused on its chemical structure elucidation and its presence in the plant kingdom. However, more recent investigations have unveiled its potential as a bioactive compound, particularly in the realms of oncology and inflammation.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | [1] |

| Molecular Weight | 426.72 g/mol | [1] |

| IUPAC Name | (3S,4aR,6aS,6bR,8aR,11R,12R,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,6a,7,8,9,10,11,12,13,14-hexadecahydropicen-3-ol | [1] |

| CAS Number | 465-02-1 | [1] |

| Appearance | Solid | [5] |

| Storage | Tightly sealed and desiccated at -20°C | [5] |

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established pathway for pentacyclic triterpenoids, originating from the cyclization of squalene.[6] This intricate process involves a series of enzymatic reactions, primarily occurring through the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in plastids.[7]

The key steps in the biosynthesis of the this compound backbone are:

-

Squalene Synthesis: The linear C30 hydrocarbon, squalene, is synthesized from two molecules of farnesyl pyrophosphate (FPP).[8]

-

Epoxidation: Squalene is then oxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.[1]

-

Cyclization: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[9] This step is a critical branch point in triterpenoid synthesis, leading to a vast diversity of cyclic skeletons. For the formation of the oleanane skeleton, a specific β-amyrin synthase is typically involved. The formation of the this compound structure is a result of a specific cyclization cascade.

Biosynthetic pathway of this compound from Acetyl-CoA.

Pharmacological Activity

Anticancer Activity

This compound has demonstrated selective cytotoxic effects against various cancer cell lines, with a notable focus on colorectal cancer.[10][11]

Table of IC₅₀ Values for this compound in Cancer Cell Lines:

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | 22.4 | [12] |

| HT-29 | Colorectal Adenocarcinoma | Not explicitly stated, but showed dose-dependent cytotoxicity | [10][11] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [12] |

| PC-3 | Prostate Cancer | 10-50 | [12] |

| HTB-26 | Breast Cancer | 10-50 | [12] |

Note: IC₅₀ values can vary between studies due to different experimental conditions.

The anticancer mechanism of this compound primarily involves the induction of apoptosis and cell cycle arrest.[10][11]

Studies have shown that this compound induces apoptosis in cancer cells through:

-

Chromatin Condensation and DNA Damage: Fluorescence microscopy has revealed that this compound treatment leads to chromatin condensation, a hallmark of apoptosis.[10][11]

-

Phosphatidylserine Externalization: The Annexin V-FITC assay confirms the externalization of phosphatidylserine, an early event in apoptosis.[10][11]

-

Involvement of Signaling Pathways: While the precise upstream signaling targets of this compound are still under investigation, evidence suggests the modulation of key pathways involved in cell survival and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.

Potential signaling pathways modulated by this compound to induce apoptosis.

Flow cytometry analysis using propidium iodide staining has indicated that this compound can induce cell cycle arrest, contributing to its antiproliferative effects.[10][11]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are an emerging area of research. Triterpenoids, in general, are known to possess anti-inflammatory effects, often through the modulation of the NF-κB signaling pathway.[13][14] The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes. While direct evidence for this compound's action on this pathway is still being established, its structural similarity to other anti-inflammatory triterpenoids suggests a high probability of such a mechanism.

Hypothesized anti-inflammatory mechanism of this compound via the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from plant sources, such as species from the Euphorbia genus.[4]

Workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., aerial parts of a Euphorbia species) at room temperature and then grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 72 hours), with occasional shaking.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.[15][16]

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and by comparing the data with published literature.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[7][17][18][19]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.[10][11][20][21]

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound and a vehicle control for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.[1][5][9][22][23]

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.

-

Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt and MAPK.[24][25][26][27][28]

Methodology:

-

Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of Akt, ERK, JNK, p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound is a promising natural triterpenoid with demonstrated anticancer activity, particularly against colorectal cancer cells. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK. Its potential anti-inflammatory properties further enhance its therapeutic appeal.

This technical guide provides a comprehensive overview of the current knowledge on this compound, from its historical discovery to detailed experimental protocols for its investigation. For researchers and drug development professionals, this compound represents a valuable lead compound for the development of novel anticancer and anti-inflammatory agents.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the identified signaling pathways.

-

Expanding the evaluation of its efficacy in a broader range of cancer types and in vivo models.

-

Investigating its anti-inflammatory mechanisms in more detail, particularly its effects on the NF-κB pathway.

-

Optimizing its extraction and synthesis for large-scale production to facilitate further preclinical and clinical studies.

By addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for its potential translation into clinical applications.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. The Toxicity Material Extraction From Euphorbia Species [iar.shirazu.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. Chromatographic Separation of Germanium and Arsenic for the Production of High Purity 77As - PMC [pmc.ncbi.nlm.nih.gov]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20070213513A1 - Method for Chromatographic Purification - Google Patents [patents.google.com]

- 16. orgsyn.org [orgsyn.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. scispace.com [scispace.com]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 24. pubcompare.ai [pubcompare.ai]

- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Vitamin K protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]

Germanicol: A Technical Deep Dive into its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germanicol, a pentacyclic triterpenoid found in various plant species, has emerged as a compound of significant interest in preclinical cancer research. This technical guide synthesizes the current scientific understanding of this compound's therapeutic applications, with a primary focus on its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit the migration of human colon cancer cells. This document provides a detailed overview of the experimental evidence, including methodologies and quantitative data, and visually elucidates the proposed mechanisms of action through signaling pathway and experimental workflow diagrams. While the primary focus of current research has been on its anticancer effects, this guide also briefly explores the potential for anti-inflammatory, neuroprotective, and antidiabetic applications, highlighting areas for future investigation.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the β-amyrin group. Its presence has been identified in a variety of plant species. Triterpenoids as a class are known for their diverse pharmacological activities, and this compound is gaining attention for its potential as a therapeutic agent. This guide provides a comprehensive technical overview of the existing research on this compound, intended to inform and guide further research and development efforts.

Anticancer Applications

The most extensively studied therapeutic potential of this compound lies in its anticancer activity, particularly against human colon cancer. In vitro studies have consistently demonstrated its selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells[1][2].

Cytotoxicity and Apoptosis Induction

This compound has been shown to exert potent and dose-dependent cytotoxic effects on human colon cancer cell lines HCT-116 and HT29[1][2]. This cytotoxicity is primarily mediated through the induction of apoptosis, or programmed cell death.

Experimental Evidence:

-

MTT Assay: This colorimetric assay, which measures cellular metabolic activity, has been used to assess the effect of this compound on the viability of HCT-116 and HT29 cells.

-

LDH Assay: Lactate dehydrogenase (LDH) release is an indicator of cell death and has been used to confirm the cytotoxic effects of this compound[1][2].

-

Fluorescence Microscopy: Staining with DNA-binding dyes such as DAPI and Acridine Orange/Ethidium Bromide (AO/EB) has revealed characteristic morphological changes of apoptosis in this compound-treated cells, including chromatin condensation and DNA damage[1][2].

-

Annexin V-FITC Assay: This flow cytometry-based assay has been used to quantify the percentage of apoptotic cells, showing a dose-dependent increase in apoptosis upon this compound treatment[2].

Quantitative Data Summary:

| Cell Line | Assay | Concentration (µM) | Result | Reference |

| HCT-116 | Annexin V-FITC | 0 (Control) | 7.2% apoptotic cells | [2] |

| HCT-116 | Annexin V-FITC | 10 | 18.5% apoptotic cells | [2] |

| HCT-116 | Annexin V-FITC | 40 | 26.7% apoptotic cells | [2] |

| HCT-116 | Annexin V-FITC | 100 | 45.2% apoptotic cells | [2] |

Signaling Pathway: Intrinsic Apoptosis Pathway

While the precise molecular pathway of this compound-induced apoptosis is not fully elucidated in the available literature, the observed chromatin condensation and DNA damage suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway. This pathway is typically initiated by intracellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in programmed cell death.

Proposed intrinsic apoptosis pathway activated by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest in colon cancer cells[1]. This prevents the cancer cells from proliferating.

Experimental Evidence:

-

Flow Cytometry with Propidium Iodide (PI): This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have used this method to demonstrate that this compound treatment leads to an accumulation of cells in a specific phase of the cell cycle[1].

Signaling Pathway: Cell Cycle Checkpoint Regulation

The exact mechanism by which this compound induces cell cycle arrest has not been fully detailed. However, it likely involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), at specific checkpoints.

General mechanism of this compound-induced cell cycle arrest.

Inhibition of Cell Migration

This compound has also been shown to inhibit the migration of colon cancer cells, suggesting its potential to prevent metastasis[1][2].

Experimental Evidence:

-

Wound Healing Assay: This in vitro assay is used to study collective cell migration. A "wound" is created in a confluent cell monolayer, and the closure of this gap over time is monitored. This compound has been shown to slow down this wound closure in a dose-dependent manner[2].

Experimental Workflow: Wound Healing Assay

Workflow for assessing cell migration using the wound healing assay.

Other Potential Therapeutic Applications

While research on this compound has predominantly focused on its anticancer effects, the broader pharmacological activities of triterpenoids suggest that this compound may possess other therapeutic properties. However, specific in vitro or in vivo data for this compound in these areas are currently limited in the available scientific literature.

Anti-inflammatory Activity

Many triterpenoids exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways. Future studies could investigate whether this compound can inhibit the production of pro-inflammatory cytokines and enzymes in relevant cell models.

Neuroprotective Effects

The antioxidant properties of some triterpenoids suggest a potential for neuroprotection. Research could explore if this compound can protect neuronal cells from oxidative stress-induced damage, a key factor in many neurodegenerative diseases.

Antidiabetic Properties

Some natural compounds, including triterpenoids, have been shown to have antidiabetic effects, such as the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Investigating the α-glucosidase inhibitory activity of this compound could be a promising avenue for diabetes research.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following are generalized protocols for the key assays mentioned in this guide.

MTT Cell Viability Assay

-

Cell Seeding: Plate HCT-116 or HT29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM) and incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed HCT-116 cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat HCT-116 cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The current body of scientific evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent, particularly for colorectal cancer. Its ability to selectively induce apoptosis, cause cell cycle arrest, and inhibit cell migration in colon cancer cells warrants more in-depth mechanistic studies and in vivo validation.

Future research should focus on:

-

Determining the precise IC50 values of this compound in a wider range of cancer cell lines.

-

Elucidating the specific molecular targets and signaling pathways involved in its anticancer effects. This includes identifying the specific caspases, cyclins, CDKs, and other regulatory proteins that are modulated by this compound.

-

Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential cancer therapeutic.

-

Investigating the potential anti-inflammatory, neuroprotective, and antidiabetic properties of this compound through dedicated in vitro and in vivo studies.

A deeper understanding of the multifaceted pharmacological activities of this compound will be crucial for unlocking its full therapeutic potential and paving the way for its development as a novel therapeutic agent.

References

Germanicol: A Triterpenoid with Untapped Anti-inflammatory Potential

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential anti-inflammatory properties of germanicol. It is important to note that while the chemical class of triterpenoids, to which this compound belongs, has well-documented anti-inflammatory effects, specific experimental data on this compound's anti-inflammatory activity is limited in the current scientific literature. This guide, therefore, presents a theoretical framework based on the activities of structurally similar compounds and outlines established methodologies for future investigation.

Introduction

This compound is a pentacyclic triterpenoid alcohol, a class of natural products known for a wide array of pharmacological activities. While research on this compound has primarily focused on its anticancer properties, its structural similarity to other well-researched anti-inflammatory triterpenes suggests a significant, yet largely unexplored, potential in the modulation of inflammatory pathways. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential anti-inflammatory properties of this compound, detailed experimental protocols for its evaluation, and a review of the key signaling pathways likely to be involved in its mechanism of action.

The Anti-inflammatory Potential of Pentacyclic Triterpenes: A Comparative Context

Given the limited specific data for this compound, a review of the anti-inflammatory activity of structurally related pentacyclic triterpenes provides a strong rationale for investigating this compound's potential. The following table summarizes the quantitative anti-inflammatory data for some well-studied triterpenes.

| Triterpenoid | Model/Assay | Key Findings | Reference |

| Lupeol | Carrageenan-induced paw edema in rats | 5-9.37 mg/kg dose showed a maximum inhibition of 57.14%. | [1] |

| Lipopolysaccharide (LPS)-stimulated macrophages | Decreased production of TNF-α and IL-1β at concentrations of 10-100 μM. | [1] | |

| Soybean lipoxygenase-1 (15-sLO) | Inhibited activity with an IC50 of 35 μM. | [1] | |

| Oleanolic Acid | Carrageenan-induced paw edema in rats | Showed significant anti-inflammatory activity. | [2][3] |

| Adjuvant-induced arthritis in rats | Elicited marked anti-arthritic action. | [2] | |

| Ursolic Acid | NF-κB activation induced by carcinogens | Suppressed NF-κB activation. | [4][5] |

| Breast cancer cells | Downregulated NF-κB, thereby inhibiting inflammation. | [6] | |

| Betulinic Acid | LPS-stimulated human peripheral blood mononuclear cells | Inhibited COX-2 protein expression and PGE2 production. | [7] |

| Zearalenone-induced liver injury in mice | Alleviated oxidative damage and inflammation via MAPK and Nrf2 signaling pathways. | [8] |

Proposed Experimental Protocols for Evaluating this compound's Anti-inflammatory Activity

The following are detailed methodologies for key in vivo and in vitro experiments that are standard in the evaluation of novel anti-inflammatory compounds and are proposed for the investigation of this compound.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Positive control: Indomethacin or Aspirin[9]

Procedure:

-

Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses), and Positive control.

-

Administration: Administer this compound or the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The vehicle control group receives only the vehicle.[9]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[12]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[10][11]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages

This model is used to assess the effect of a compound on the production of inflammatory mediators by immune cells.

Objective: To determine the in vitro anti-inflammatory effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO determination[13]

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

MTT or similar assay for cell viability

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[14]

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[13][14] Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent.[13]

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay: Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[13]

Key Signaling Pathways in Inflammation: Potential Targets for this compound

Based on the known mechanisms of other pentacyclic triterpenes, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][8][15]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[16][17][18] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This allows NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[16] Triterpenes like ursolic acid have been shown to inhibit NF-κB activation by preventing IκBα degradation and the nuclear translocation of p65.[4][5]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation.[19][20] Inflammatory stimuli activate a cascade of phosphorylation events, leading to the activation of MAPKs. Activated MAPKs then phosphorylate various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.[21][22] Several triterpenes, including betulinic acid, have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPK pathway components.[8][23][24]

Conclusion and Future Directions

This compound, a pentacyclic triterpenoid, holds considerable promise as a novel anti-inflammatory agent. Although direct experimental evidence of its anti-inflammatory efficacy is currently lacking, the well-established activities of structurally similar compounds provide a strong foundation for its investigation. The experimental protocols and signaling pathways detailed in this guide offer a clear roadmap for future research.

Key future research directions should include:

-

In vivo and in vitro screening: Utilizing the models described herein to quantify the anti-inflammatory effects of this compound.

-

Mechanism of action studies: Investigating the specific molecular targets of this compound within the NF-κB and MAPK pathways, and exploring its effects on other relevant inflammatory mediators such as cyclooxygenases and lipoxygenases.

-

Structure-activity relationship studies: Synthesizing and evaluating this compound derivatives to optimize anti-inflammatory potency and drug-like properties.

A thorough investigation into the anti-inflammatory properties of this compound could unlock its therapeutic potential for a range of inflammatory conditions and provide a valuable new lead compound for drug development.

References

- 1. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of oleanolic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of oleanolic acid on complement in adjuvant- and carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Betulinic acid inhibits endotoxin-stimulated phosphorylation cascade and pro-inflammatory prostaglandin E2 production in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betulinic acid mitigates zearalenone-induced liver injury by ERS/MAPK/Nrf2 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 11. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 15. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. synapse.koreamed.org [synapse.koreamed.org]

- 21. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Germanicol: Comprehensive Application Notes for Extraction, Isolation, and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanicol, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This document provides detailed application notes and protocols for the efficient extraction and isolation of this compound from plant materials, particularly from various species of the genus Ficus, a known rich source. Furthermore, it outlines its known biological effects and potential mechanisms of action to support further research and drug development endeavors.

Data Presentation: Quantitative Analysis of this compound in Ficus Species

The selection of appropriate plant material is a critical first step in the isolation of this compound. The following table summarizes the reported yields of this compound from the leaves of different Ficus species, as determined by High-Performance Thin-Layer Chromatography (HPTLC). This data can guide researchers in selecting the most promising species for obtaining higher yields of the target compound.

| Plant Species | This compound Content (% w/w)[1][2] |

| Ficus palmata | 1.06 |

| Ficus vasta | 0.27 |

| Ficus nitida | 0.22 |

| Ficus carica | 0.21 |

Experimental Protocols

This section details the recommended protocols for the extraction and isolation of this compound from plant material. The workflow encompasses initial extraction from the plant matrix followed by purification using chromatographic techniques.

I. Extraction of this compound from Plant Material

Several methods can be employed for the extraction of this compound. The choice of method may depend on the available equipment, scale of extraction, and desired efficiency.

A. Maceration (Cold Extraction)

This is a simple and straightforward method suitable for smaller scale extractions.

-

Preparation of Plant Material: Air-dry the leaves of the selected Ficus species at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the leaves into a coarse powder.

-

Extraction:

-

Place 100 g of the powdered plant material into a large glass container with a lid.

-

Add 500 mL of methanol to the container, ensuring the entire plant material is submerged.

-

Seal the container and allow it to stand for 3-5 days at room temperature with occasional shaking.

-

After the maceration period, filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

-

B. Soxhlet Extraction (Hot Continuous Extraction)

This method is more efficient than maceration and is suitable for obtaining a higher yield of the extract.

-

Preparation of Plant Material: Prepare the dried and powdered plant material as described for maceration.

-

Extraction:

-

Place 50 g of the powdered plant material in a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 300 mL of methanol.

-

Assemble the Soxhlet apparatus and heat the solvent.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, concentrate the methanolic extract using a rotary evaporator.

-

C. Modern Extraction Techniques (Ultrasound and Microwave-Assisted Extraction)

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are green and efficient alternatives that can significantly reduce extraction time and solvent consumption.[3][4][5]

-

Ultrasound-Assisted Extraction (UAE):

-

Mix 20 g of powdered plant material with 200 mL of methanol in a flask.

-

Place the flask in an ultrasonic bath.

-

Sonication can be performed at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

Filter and concentrate the extract as described previously.

-

-

Microwave-Assisted Extraction (MAE):

-

Place 20 g of powdered plant material in a microwave-safe extraction vessel with 200 mL of methanol.

-

Set the microwave power (e.g., 400-800 W) and extraction time (e.g., 5-15 minutes).

-

After extraction, allow the mixture to cool, then filter and concentrate.

-

II. Isolation of this compound by Column Chromatography

Column chromatography is a crucial step for the purification of this compound from the crude extract.

-

Preparation of the Crude Extract for Chromatography:

-

Dissolve the crude methanol extract in a minimal amount of chloroform.

-

In a separate beaker, take a small amount of silica gel (60-120 mesh) and add the dissolved extract.

-

Mix thoroughly to ensure the extract is adsorbed onto the silica gel.

-

Allow the solvent to evaporate completely, resulting in a free-flowing powder of the extract adsorbed on silica gel.

-

-

Column Packing:

-

Select a glass column of appropriate size.

-

Pack the column with silica gel (60-120 mesh) using a slurry method with hexane. Ensure the packing is uniform and free of air bubbles.

-

Add a small layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

-

Sample Loading and Elution:

-

Carefully add the prepared crude extract-adsorbed silica gel to the top of the packed column.

-

Add another thin layer of sand on top of the sample layer.

-

Begin elution with a non-polar solvent system and gradually increase the polarity. Based on TLC analysis of this compound, a gradient of hexane and chloroform is recommended.

-

Start with 100% hexane and gradually increase the proportion of chloroform (e.g., 95:5, 90:10, 85:15, etc., hexane:chloroform v/v).

-

Collect fractions of the eluate in separate test tubes.

-

-

Monitoring and Identification:

-

Monitor the collected fractions using Thin-Layer Chromatography (TLC).

-

For TLC, use pre-coated silica gel 60 F254 plates and a mobile phase of hexane:chloroform (55:45, v/v).[1][2]

-

Spot the collected fractions on the TLC plate along with a this compound standard (if available).

-

Develop the TLC plate and visualize the spots under UV light or by spraying with a suitable visualizing agent (e.g., p-anisaldehyde reagent followed by heating).[1][2]

-

This compound has a reported Rf value of approximately 0.39 in this system.[1][2]

-

Combine the fractions that show a pure spot corresponding to this compound.

-

-

Crystallization:

-

Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.

-

The compound can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or chloroform-methanol).

-

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Isolation

Caption: Workflow for this compound extraction and isolation.

Known Anticancer Mechanism of this compound

This compound has been shown to induce selective growth inhibitory effects in human colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Caption: Anticancer mechanism of this compound in colon cancer cells.

Potential Anti-inflammatory Signaling Pathways Modulated by Triterpenoids

While the specific signaling pathways modulated by this compound are still under investigation, many triterpenoids are known to exert their anti-inflammatory effects by inhibiting key inflammatory pathways such as NF-κB and MAPK.

Caption: Potential anti-inflammatory signaling pathways for this compound.

Biological Activities and Mechanism of Action

Recent studies have highlighted the selective anticancer properties of this compound. Research has demonstrated that this compound exhibits potent and dose-dependent cytotoxicity against human colon cancer cell lines HCT-116 and HT-29, while showing significantly lower toxicity towards normal human colon fibroblasts.[1][2] This selectivity is a crucial attribute for a potential anticancer agent.

The primary mechanism of its anticancer action appears to be the induction of apoptosis, or programmed cell death.[1][2] This is characterized by morphological changes such as chromatin condensation and DNA damage within the cancer cells.[1][2] Furthermore, this compound has been observed to cause cell cycle arrest and inhibit the migration of cancer cells, thereby potentially limiting metastasis.[1][2]

While the precise molecular targets and signaling pathways directly modulated by this compound are yet to be fully elucidated, its ability to induce apoptosis suggests an interaction with key regulatory proteins in the apoptotic cascade. As a triterpenoid, it is also plausible that this compound may modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are often dysregulated in cancer and other inflammatory diseases. Further investigation into these pathways will be crucial for a comprehensive understanding of this compound's therapeutic potential.

References

- 1. This compound induces selective growth inhibitory effects in human colon HCT-116 and HT29 cancer cells through induction of apoptosis, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbuon.com [jbuon.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Purification [chem.rochester.edu]

- 5. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification and Characterization of Germanicol

For Researchers, Scientists, and Drug Development Professionals